N-(2-acetylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-(2-ACETYLPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the pyrazolopyridine class. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as acetylphenyl, cyclopropyl, and phenyl groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(2-ACETYLPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide to form pyrazolo[3,4-b]pyridine derivatives . These intermediates can then be further functionalized through various chemical reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and solvent-free conditions can be employed to enhance reaction efficiency and reduce environmental impact . Additionally, the use of advanced catalytic systems, such as Suzuki–Miyaura coupling, can facilitate the formation of carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
N~4~-(2-ACETYLPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolopyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
N~4~-(2-ACETYLPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral and antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N4-(2-ACETYLPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it can bind to receptors involved in cell signaling pathways, modulating cellular responses and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridine derivatives, such as:
Pyrazolo[4,3-b]pyridine: Known for its anxiolytic and antiviral properties.
Phenoxy acetamide derivatives: Exhibiting antioxidant and antimicrobial activities.
Uniqueness
What sets N4-(2-ACETYLPHENYL)-6-CYCLOPROPYL-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22N4O2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H22N4O2/c1-15-23-20(25(31)27-21-11-7-6-10-19(21)16(2)30)14-22(17-12-13-17)26-24(23)29(28-15)18-8-4-3-5-9-18/h3-11,14,17H,12-13H2,1-2H3,(H,27,31) |
InChI Key |
DLLVWRNXBCEYAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=CC=C4C(=O)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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